2-(1-Ethyl-4-methyl-1H-pyrrol-2-yl)-N-methylethanamine
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Overview
Description
2-(1-Ethyl-4-methyl-1H-pyrrol-2-yl)-N-methylethanamine is a synthetic organic compound that belongs to the class of amines This compound features a pyrrole ring substituted with ethyl and methyl groups, and an ethanamine chain attached to the nitrogen atom of the pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethyl-4-methyl-1H-pyrrol-2-yl)-N-methylethanamine typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution Reactions: The ethyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides.
Attachment of the Ethanamine Chain: The ethanamine chain can be attached via a nucleophilic substitution reaction, where the nitrogen atom of the pyrrole ring reacts with an appropriate ethanamine derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom or the alkyl side chains.
Reduction: Reduction reactions may target the pyrrole ring or the nitrogen atom, potentially leading to the formation of different amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce secondary or tertiary amines.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways and interactions.
Medicine: Exploration of its pharmacological properties for potential therapeutic uses.
Industry: Use in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(1-Ethyl-4-methyl-1H-pyrrol-2-yl)-N-methylethanamine would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to changes in cellular pathways and functions.
Comparison with Similar Compounds
Similar Compounds
2-(1-Ethyl-1H-pyrrol-2-yl)-N-methylethanamine: Lacks the methyl group on the pyrrole ring.
2-(1-Methyl-4-ethyl-1H-pyrrol-2-yl)-N-methylethanamine: Different substitution pattern on the pyrrole ring.
2-(1-Ethyl-4-methyl-1H-pyrrol-2-yl)-N-ethylethanamine: Different alkyl group on the ethanamine chain.
Uniqueness
The unique substitution pattern of 2-(1-Ethyl-4-methyl-1H-pyrrol-2-yl)-N-methylethanamine may confer specific chemical and biological properties that distinguish it from similar compounds
Properties
Molecular Formula |
C10H18N2 |
---|---|
Molecular Weight |
166.26 g/mol |
IUPAC Name |
2-(1-ethyl-4-methylpyrrol-2-yl)-N-methylethanamine |
InChI |
InChI=1S/C10H18N2/c1-4-12-8-9(2)7-10(12)5-6-11-3/h7-8,11H,4-6H2,1-3H3 |
InChI Key |
WQYOYLOUMXCTBX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=C1CCNC)C |
Origin of Product |
United States |
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